1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide
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Overview
Description
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis as a catalyst and reagent. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with appropriate alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete quaternization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its strong nucleophilic nature, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and other electrophilic reagents. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound include quaternary ammonium salts, piperazine derivatives, and other heterocyclic compounds. These products are often valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide involves its strong nucleophilic properties, which allow it to readily participate in nucleophilic substitution reactions. The compound acts as a catalyst by stabilizing transition states and lowering the activation energy of reactions. Its molecular targets include various electrophilic centers in organic molecules, and it can activate these centers through nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar nucleophilic properties but without the quaternary ammonium structure.
Quinuclidine: Another bicyclic amine with strong nucleophilic properties, but with a different ring structure.
Triethylenediamine (TEDA): Similar in structure to DABCO, used as a catalyst in polymerization reactions.
Uniqueness
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide is unique due to its quaternary ammonium structure, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in reactions requiring strong nucleophiles and stable intermediates.
Properties
CAS No. |
58895-89-9 |
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Molecular Formula |
C9H18Br2N2O2 |
Molecular Weight |
346.06 g/mol |
IUPAC Name |
1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane-2-carboxylic acid;dibromide |
InChI |
InChI=1S/C9H17N2O2.2BrH/c1-10-3-5-11(2,6-4-10)8(7-10)9(12)13;;/h8H,3-7H2,1-2H3;2*1H/q+1;;/p-1 |
InChI Key |
NXVVYVLQAZLZBT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CC[N+](CC1)(C(C2)C(=O)O)C.[Br-].[Br-] |
Origin of Product |
United States |
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